molecular formula C14H15N B14610094 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- CAS No. 58042-94-7

1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

Cat. No.: B14610094
CAS No.: 58042-94-7
M. Wt: 197.27 g/mol
InChI Key: XBWPFEUZXWOSRE-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Pyrrole (B145914) Derivatives in Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically and technologically important molecules. Historically, the significance of pyrrole derivatives is rooted in nature, forming the core of vital biomolecules such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. researchgate.netnist.gov This biological prevalence has long inspired chemists to explore the synthesis and properties of a wide array of pyrrole-containing compounds. mdpi.com

In contemporary research, the focus has expanded dramatically. Pyrrole derivatives are now integral to materials science, where they are used to create conductive polymers, organic light-emitting diodes (OLEDs), and advanced coatings. orgsyn.orgbeilstein-journals.org In medicinal chemistry, the pyrrole scaffold is a common feature in drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antibacterial properties. mdpi.comnih.gov The versatility of the pyrrole ring, which allows for substitution at multiple positions, enables the fine-tuning of its electronic, optical, and biological properties, making it a privileged scaffold in modern chemical research. orgsyn.orgbeilstein-journals.org

Academic Context of Vinylic Monomers in Polymer Science and Organic Synthesis

Vinylic monomers, characterized by the presence of a carbon-carbon double bond (-CH=CH2), are the fundamental building blocks for a vast range of polymers. acgpubs.orgresearchgate.net The process of polymerization, typically proceeding through radical, anionic, or cationic mechanisms, transforms these small molecules into long-chain polymers with diverse physical and chemical properties. researchgate.net Well-known examples include the polymerization of styrene (B11656) to polystyrene and vinyl chloride to polyvinyl chloride (PVC). rsc.org

In the realm of organic synthesis, the vinyl group is a versatile functional handle that can participate in a wide variety of chemical transformations. nih.gov These include addition reactions, cycloadditions, and cross-coupling reactions, which allow for the construction of complex molecular architectures. The reactivity of the vinyl group can be modulated by the electronic nature of the rest of the molecule, providing chemists with a powerful tool for molecular design. nih.gov

Research Rationale for Investigating 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

The specific substitution pattern of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- provides a compelling rationale for its investigation. The presence of the 1-ethenyl (vinyl) group suggests its primary potential as a monomer for the synthesis of novel polymers. The resulting polymer would feature a polysubstituted pyrrole ring as a repeating unit, which could impart unique properties to the material.

The substituents on the pyrrole ring—a phenyl group at the 2-position and an ethyl group at the 3-position—are expected to influence the polymer's characteristics significantly. The bulky phenyl group could affect the polymer's morphology and solubility, potentially leading to materials with interesting optical or electronic properties due to the conjugated system. The ethyl group, while less electronically active, would also contribute to the steric environment around the polymer backbone.

Furthermore, the synthesis of this specific isomer is of interest from a fundamental organic chemistry perspective. Developing selective and efficient synthetic routes to polysubstituted pyrroles remains an active area of research. organic-chemistry.orguctm.edu

Overview of Key Academic Research Disciplines Applied to 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

The study of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is inherently multidisciplinary, drawing upon expertise from several key areas of chemistry:

Synthetic Organic Chemistry: This discipline is crucial for the design and execution of efficient and selective routes to synthesize the target molecule. This includes the application of modern catalytic methods and purification techniques.

Polymer Chemistry: The investigation of the polymerization behavior of this monomer falls under the purview of polymer chemistry. This includes studying the kinetics of polymerization, characterizing the resulting polymer's molecular weight and structure, and evaluating its physical and chemical properties.

Spectroscopy and Structural Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized monomer.

Computational Chemistry: Theoretical calculations can provide valuable insights into the electronic structure, conformation, and reactivity of the monomer, as well as predict the properties of the corresponding polymer.

Detailed Research Findings on 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

While specific, dedicated research on 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is not extensively documented in publicly available literature, a significant amount of information can be inferred from studies on closely related substituted N-vinylpyrroles. The following sections present a synthesis of expected findings based on established chemical principles and data from analogous compounds.

Plausible Synthetic Approaches

The synthesis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- would likely proceed in two main stages: the formation of the substituted pyrrole ring and the subsequent introduction of the vinyl group at the nitrogen atom.

A common and versatile method for constructing substituted pyrroles is the Paal-Knorr synthesis . This would involve the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, the precursor would be a suitably substituted 1,4-dicarbonyl compound, which would be reacted with ammonia (B1221849) to form the 3-ethyl-2-phenyl-1H-pyrrole intermediate.

The subsequent N-vinylation could be achieved through several methods. A well-established procedure is the Trofimov reaction , which involves the direct reaction of the pyrrole with acetylene (B1199291) under basic conditions. researchgate.net Alternatively, the vinyl group can be introduced by reacting the potassium salt of the pyrrole with a vinyl halide, such as vinyl bromide.

Anticipated Spectroscopic Data

The structural confirmation of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- would rely heavily on spectroscopic methods. Based on data from similar compounds, the following characteristic signals would be expected:

Table 1: Predicted ¹H-NMR Spectroscopic Data for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Vinyl-H (α to N)7.0 - 7.5ddJ_trans ≈ 15, J_cis ≈ 8
Vinyl-H (β to N, trans)5.0 - 5.5ddJ_trans ≈ 15, J_gem ≈ 2
Vinyl-H (β to N, cis)4.5 - 5.0ddJ_cis ≈ 8, J_gem ≈ 2
Pyrrole-H (C4)6.0 - 6.5dJ ≈ 3
Pyrrole-H (C5)6.5 - 7.0dJ ≈ 3
Phenyl-H7.2 - 7.6m
Ethyl-CH₂2.4 - 2.8qJ ≈ 7.5
Ethyl-CH₃1.1 - 1.4tJ ≈ 7.5

Table 2: Predicted ¹³C-NMR Spectroscopic Data for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

Carbon Predicted Chemical Shift (ppm)
Phenyl-C (ipso)130 - 135
Pyrrole-C2128 - 132
Vinyl-C (α to N)125 - 130
Pyrrole-C3120 - 125
Phenyl-C (ortho, meta, para)125 - 130
Pyrrole-C5110 - 115
Pyrrole-C4105 - 110
Vinyl-C (β to N)100 - 105
Ethyl-CH₂18 - 22
Ethyl-CH₃13 - 16

Mass Spectrometry: The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₅N, MW = 197.28 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the vinyl group, and potentially cleavage of the pyrrole ring.

Potential for Polymerization and Material Properties

The primary research interest in 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- would be its ability to undergo polymerization to form poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole). The polymerization could be initiated by radical, cationic, or coordination catalysts. The resulting polymer would possess a unique combination of properties:

Thermal Stability: The presence of the aromatic pyrrole and phenyl rings in the polymer structure would likely impart good thermal stability.

Solubility: The ethyl and phenyl substituents would be expected to enhance the solubility of the polymer in common organic solvents compared to unsubstituted polypyrrole.

Optical and Electronic Properties: The conjugated π-system of the pyrrole ring, in conjunction with the phenyl substituent, could lead to interesting photoluminescent or conductive properties, particularly upon doping.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58042-94-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-ethenyl-3-ethyl-2-phenylpyrrole

InChI

InChI=1S/C14H15N/c1-3-12-10-11-15(4-2)14(12)13-8-6-5-7-9-13/h4-11H,2-3H2,1H3

InChI Key

XBWPFEUZXWOSRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C=C1)C=C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl

Strategic Approaches to Pyrrole (B145914) Ring Synthesis and Functionalization

The formation of the 2,3-disubstituted pyrrole core is a critical step that can be accomplished through several established and contemporary synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Condensation and Variants for Pyrrole Core Formation

The Paal-Knorr synthesis is a robust and widely utilized method for constructing the pyrrole ring. pharmaguideline.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comrgmcet.edu.in To synthesize the 3-ethyl-2-phenyl-1H-pyrrole intermediate, a plausible 1,4-dicarbonyl precursor would be 1-phenylhexane-1,4-dione.

The reaction mechanism proceeds via the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. uctm.edu A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org Numerous modifications have been developed to improve yields and expand the reaction's scope, including the use of various catalysts. rgmcet.edu.in

Table 1: Catalysts Used in Modified Paal-Knorr Pyrrole Synthesis

Catalyst Conditions Notes
Iron(III) chloride Catalytic amount in water Enables mild reaction conditions for N-substituted pyrroles. organic-chemistry.org
MgI2 etherate Not specified Catalyzes the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. uctm.edu
Saccharin Not specified Acts as a Brønsted acid catalyst with moderate acidity. rgmcet.edu.in

Hantzsch Pyrrole Synthesis and Related Methodologies

The Hantzsch pyrrole synthesis provides an alternative pathway to substituted pyrroles. This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org For the target intermediate, this could involve the condensation of an α-haloketone (e.g., 2-bromo-1-phenylbutan-1-one) with an appropriate β-ketoester and ammonia.

The mechanism commences with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then performs a nucleophilic attack on the α-haloketone. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the final substituted pyrrole. wikipedia.org While historically significant, the Hantzsch synthesis can be limited in scope, but modern variations, including solid-supported and mechanochemical approaches, have enhanced its utility. wikipedia.orgresearchgate.net

Contemporary Annulation Reactions for Pyrrole Scaffolds

Modern organic synthesis has introduced a variety of advanced annulation reactions for constructing pyrrole scaffolds with high efficiency and control over substitution. These methods often utilize transition metal catalysis or novel reaction cascades.

One powerful approach is the Trofimov reaction, which synthesizes pyrroles from ketoximes and acetylenes, typically under superbasic conditions (e.g., KOH/DMSO). wikipedia.org This reaction can directly yield N-vinyl pyrroles, potentially offering a more direct route to the final target compound by using an appropriately substituted ketoxime. wikipedia.org

Other contemporary methods include:

Palladium-catalyzed [4+1] annulation: This method constructs highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines in a one-pot cascade reaction, using O2 as the terminal oxidant. mdpi.com

Copper-catalyzed 5-exo-dig annulation: This strategy employs a copper catalyst to facilitate the cyclization of alkyne-tethered enaminones, providing a simple, atom-economic route to multisubstituted pyrroles under mild, ligand-free conditions. acs.org

Lewis acid-promoted cyclization: A three-component reaction involving 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups can be used to construct the pyrrole ring through a 5-exo-trig cyclization. nih.gov

Regioselective Ethenyl Functionalization at the Nitrogen Atom (N-Vinylation)

Once the 3-ethyl-2-phenyl-1H-pyrrole core is synthesized, the final step is the introduction of the ethenyl (vinyl) group at the nitrogen atom. This N-vinylation can be achieved through several protocols, broadly categorized as transition metal-catalyzed or base-mediated strategies.

Transition Metal-Catalyzed N-Vinylation Protocols

Transition-metal catalysis has become a powerful tool for forming carbon-nitrogen bonds, including N-vinylation. nih.gov Palladium and copper-based catalyst systems are most prominent in this area.

A highly effective method involves the palladium-catalyzed coupling of pyrroles with vinyl triflates. nih.gov This reaction demonstrates stereospecificity and is compatible with a range of substituted pyrroles. The combination of a palladium source like Pd2(dba)3 and a bulky phosphine (B1218219) ligand such as XPhos has proven to be a highly active catalyst system for this transformation. nih.gov Copper-catalyzed N-vinylation has also been developed, for instance, using CuF2 with a base like 4-(dimethylamino)pyridine (DMAP), which serves as both a ligand and a base. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed N-Vinylation of Azaheterocycles

Catalyst System Vinyl Source Base Solvent Temperature (°C) Yield (%) Reference
Pd2(dba)3 / XPhos Vinyl triflate K3PO4 Toluene/Dioxane 60-80 62-91 nih.gov
CuF2 / DMAP Vinyl halide DMAP DCE Not specified High organic-chemistry.org

Base-Mediated N-Vinylation Strategies

Base-mediated N-vinylation is a more traditional yet effective approach. The classic method, often referred to as the Reppe synthesis, involves the reaction of the N-H bond of a heterocycle with acetylene (B1199291) under basic conditions. chemicalbook.comwikipedia.org This reaction is typically carried out using a strong base such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchemicalbook.com The reaction proceeds by deprotonation of the pyrrole nitrogen to form a pyrrolide anion, which then acts as a nucleophile, attacking the acetylene molecule. researchgate.net

Alternative base-mediated strategies include:

Elimination from N-(2-hydroxyethyl)pyrroles: An N-(2-hydroxyethyl) group can be introduced to the pyrrole, followed by a base-induced elimination of water to form the N-vinyl group. researchgate.net

Reaction with 1,2-dihaloethanes: Pyrroles can be haloethylated using 1,2-dihaloethane, followed by a base-mediated elimination to generate the N-vinyl derivative. acs.org

While effective, base-mediated vinylation with acetylene can require harsh conditions, such as elevated temperatures and pressures. researchgate.netrsc.org

Mechanistic Aspects of N-Vinylation for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

The introduction of the ethenyl (vinyl) group at the nitrogen atom of the pre-formed 3-ethyl-2-phenyl-1H-pyrrole is a crucial final step. This transformation, known as N-vinylation, can be achieved under superbasic conditions, a hallmark of the Trofimov reaction when extended to the pyrrole product itself. wikipedia.org

The reaction is typically carried out using acetylene in the presence of a strong base, such as potassium hydroxide (KOH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). wikipedia.org The mechanism proceeds through the deprotonation of the pyrrolic N-H by the strong base to form a pyrrolide anion. This highly nucleophilic anion then attacks one of the sp-hybridized carbons of acetylene in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated upon workup to yield the N-vinylpyrrole.

Table 1: Key Steps in the N-Vinylation Mechanism

StepDescription
1. Deprotonation The strong base (e.g., KOH) removes the acidic proton from the nitrogen of 3-ethyl-2-phenyl-1H-pyrrole, forming the corresponding pyrrolide anion.
2. Nucleophilic Attack The electron-rich pyrrolide anion acts as a nucleophile, attacking one of the carbons of the acetylene molecule.
3. Protonation The resulting vinyl anion is neutralized by a proton source during the reaction workup, yielding the final product, 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-.

Higher temperatures, increased pressure, and higher concentrations of the base generally favor the formation of the N-vinyl product over the continued presence of the N-H pyrrole. wikipedia.org

Stereospecific Installation of the Ethyl and Phenyl Substituents

The regioselective placement of the ethyl and phenyl groups at the C2 and C3 positions of the pyrrole ring is a significant challenge. The chosen synthetic strategy for the pyrrole core dictates how these substituents are introduced.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and can be employed to introduce the phenyl group. nih.govmdpi.com A potential synthetic route could involve the synthesis of a di-halogenated or mono-halogenated pyrrole precursor, followed by sequential or directed cross-coupling reactions.

For instance, a 2-bromo-3-ethyl-1H-pyrrole intermediate could be subjected to a Suzuki coupling with phenylboronic acid. The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand (e.g., Pd(PPh₃)₄) in the presence of a base such as potassium carbonate. mdpi.com The choice of protecting group on the pyrrole nitrogen can be crucial for the success of the coupling reaction. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on a Pyrrole Substrate

ComponentExamplePurpose
Substrate 2-Bromo-3-ethyl-1H-pyrrole (N-protected)The electrophilic partner.
Coupling Partner Phenylboronic acidThe nucleophilic partner.
Catalyst Pd(PPh₃)₄Facilitates the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid and neutralizes the acid formed.
Solvent Dioxane/Water or DMEProvides a medium for the reaction.

While direct Friedel-Crafts phenylation of a pre-formed ethylpyrrole is generally not regioselective and can lead to a mixture of products, Friedel-Crafts acylation offers a more controlled approach. For example, a 3-ethyl-1H-pyrrole could be acylated with benzoyl chloride in the presence of a Lewis acid catalyst. This would introduce a benzoyl group, which can then be reduced to the desired phenyl group. However, the regioselectivity of the initial acylation can be a challenge, as electrophilic substitution on pyrroles can occur at both the C2 and C3 positions. eurekaselect.comresearchgate.netstackexchange.com The presence of the ethyl group at C3 would likely direct the incoming acyl group to the C2 or C5 position.

Alternatively, if the pyrrole ring is constructed using a method like the Paal-Knorr synthesis, the ethyl and phenyl substituents would be incorporated into the 1,4-dicarbonyl precursor. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in For example, the condensation of 3-phenyl-2,5-hexanedione (B8295213) with ammonia or a primary amine would yield 2-ethyl-5-methyl-3-phenyl-1H-pyrrole, which does not have the desired substitution pattern. A more tailored 1,4-dicarbonyl compound would be required.

Yield Optimization and Green Chemistry Considerations in Synthesis

Optimizing the yield and incorporating green chemistry principles are crucial for the efficient and sustainable synthesis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-.

For the synthesis of the pyrrole core, modifications to classical methods like the Paal-Knorr synthesis include the use of greener solvents such as water or ethanol (B145695), and the use of reusable solid acid catalysts. rgmcet.edu.in Microwave-assisted synthesis can also significantly reduce reaction times and improve yields. organic-chemistry.org

In cross-coupling reactions for the introduction of the phenyl group, optimizing the catalyst loading, ligand, base, and solvent system is critical for maximizing the yield and minimizing side products. researchgate.net

For the N-vinylation step, which often uses high temperatures and a superbasic medium, exploring greener alternatives to DMSO, such as Cyrene™, could reduce the environmental impact. rsc.orgnih.govstrath.ac.uk The use of calcium carbide as a solid source of acetylene can also be a safer alternative to handling gaseous acetylene. researchgate.net

Table 3: Green Chemistry Considerations in the Synthesis

Synthetic StepGreen Chemistry ApproachBenefit
Pyrrole Formation Use of water or ethanol as solvent; solid acid catalysts. wikipedia.orgrgmcet.edu.inReduced use of volatile organic compounds; catalyst reusability.
Cross-Coupling Use of highly efficient catalysts to reduce loading; aqueous reaction media.Reduced metal waste; safer reaction conditions.
N-Vinylation Use of calcium carbide instead of acetylene gas; exploring alternative solvents to DMSO. rsc.orgnih.govstrath.ac.ukresearchgate.netImproved safety; reduced environmental impact of the solvent.

Synthetic Challenges and Future Directions in 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- Production

The synthesis of this polysubstituted pyrrole presents several challenges that offer avenues for future research.

A primary challenge is the regioselective synthesis of the 3-ethyl-2-phenyl-1H-pyrrole precursor. rsc.org Many classical pyrrole syntheses can produce mixtures of isomers when applied to unsymmetrical starting materials. Developing a highly regioselective and high-yielding synthesis of this specific 2,3-disubstituted pattern is a key hurdle.

The N-vinylation of a sterically hindered 2,3-disubstituted pyrrole may also be challenging. The bulky phenyl and ethyl groups adjacent to the nitrogen atom could impede the approach of the acetylene, potentially requiring harsh reaction conditions and leading to lower yields.

Chemical Reactivity and Transformation Studies of 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, significantly increasing its nucleophilicity. pearson.com The reactivity and orientation of EAS on a substituted pyrrole are governed by the electronic and steric effects of the substituents attached to the ring.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, delocalizing the positive charge more effectively than attack at the C3 (β) position, which yields an intermediate with only two resonance structures. echemi.comstackexchange.com

For 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, the C2 and C3 positions are already substituted. Therefore, electrophilic attack will be directed to the available C4 and C5 positions. The regiochemical outcome will be determined by the combined directing effects of the N-ethenyl, C2-phenyl, and C3-ethyl groups and the relative stability of the cationic intermediates formed upon attack at C4 versus C5.

Attack at C5: The positive charge in the intermediate can be delocalized onto the nitrogen atom and the C3 carbon. The C2-phenyl group can further stabilize the adjacent positive charge through resonance.

Attack at C4: The positive charge in the intermediate is primarily delocalized onto the nitrogen and the C2 and C5 carbons. The C3-ethyl group provides some stabilization through hyperconjugation.

Considering the powerful stabilizing effect of the adjacent phenyl group on a carbocation at C2, it is predicted that electrophilic attack will preferentially occur at the C5 position . This pathway allows for the formation of a more stable arenium ion intermediate where the charge is effectively delocalized over the pyrrole ring and the phenyl substituent.

C3-Ethyl Group: As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This effect increases the electron density of the pyrrole ring, thus activating it towards EAS. libretexts.org

C2-Phenyl Group: A phenyl group can be weakly activating or deactivating depending on the reaction. It has an electron-withdrawing inductive effect but can donate π-electrons through resonance. Given the high electron density of the pyrrole ring, the resonance-donating effect likely enhances the ring's activation.

N-Ethenyl (Vinyl) Group: The effect of an N-vinyl group is more complex. While it can withdraw electron density through induction, it can also participate in conjugation with the pyrrole ring's π-system. Studies on N-substituted azoles suggest that the influence on aromaticity and reactivity can be significant. scispace.com However, the pyrrole ring's inherent high reactivity, boosted by the C2 and C3 substituents, is expected to overcome any potential deactivating effect from the N-vinyl group.

Table 1: Predicted Influence of Substituents on EAS Reactivity
SubstituentPositionElectronic EffectPredicted Impact on Ring ReactivityPredicted Directing Influence
-CH=CH₂ (Ethenyl)N1Inductive withdrawal, Resonance participationMinor deactivation or activationN/A (influences C4/C5 preference)
-C₆H₅ (Phenyl)C2Inductive withdrawal, Resonance donationActivationDirects to C5 (para-like)
-CH₂CH₃ (Ethyl)C3Inductive donation, HyperconjugationActivationDirects to C5 (ortho-like)

Reactions Involving the Ethenyl Group

The ethenyl (vinyl) group attached to the pyrrole nitrogen provides a secondary site of reactivity, distinct from the aromatic ring. This double bond can undergo a variety of addition and transformation reactions.

N-vinylpyrroles can function as the 4π-electron component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgresearchgate.net In this case, the pyrrole ring itself acts as the diene, reacting with an electron-deficient alkene or alkyne (dienophile) to form a bicyclic adduct. This reaction provides a direct route to tetrahydroindole derivatives. researchgate.netumn.edu The reaction of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- with a suitable dienophile, such as maleic anhydride, would be expected to yield a complex tetrahydroindole structure. The reaction typically proceeds via an endo-addition pathway. researchgate.net

Table 2: Representative Dienophiles for Diels-Alder Reactions with Vinylpyrroles
DienophileChemical NameGeneral Reactivity
Maleic anhydrideFuran-2,5-dioneHigh
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Dimethyl but-2-ynedioateModerate to High
N-Phenylmaleimide1-Phenylpyrrole-2,5-dioneHigh
BenzoquinoneCyclohexa-2,5-diene-1,4-dioneModerate

The carbon-carbon double bond of the ethenyl group is susceptible to catalytic hydrogenation. This reaction would selectively reduce the vinyl group to an ethyl group, converting 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- into 1,3-diethyl-2-phenyl-1H-pyrrole. This transformation is typically achieved with high selectivity under mild conditions, leaving the pyrrole and phenyl aromatic rings intact. mdpi.com

Commonly used catalysts for this type of hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is usually carried out under a positive pressure of hydrogen gas in a suitable solvent like ethanol (B145695) or ethyl acetate. mdpi.comjlu.edu.cn

Table 3: Typical Conditions for Selective Hydrogenation of Vinyl Groups
CatalystHydrogen PressureTemperatureSolvent
Pd/C (5-10%)1-5 atmRoom TemperatureEthanol, Ethyl Acetate
PtO₂ (Adam's catalyst)1-3 atmRoom TemperatureMethanol, Acetic Acid
Raney Nickel1-10 atmRoom Temperature - 50°CEthanol

The vinyl group can undergo oxidative cleavage, where the carbon-carbon double bond is broken and replaced with carbon-oxygen bonds. masterorganicchemistry.com The nature of the final product depends on the specific oxidizing agent and the workup conditions used.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878), DMS) would cleave the double bond to yield an N-formylpyrrole derivative (1-(3-ethyl-2-phenyl-1H-pyrrol-1-yl)methanone) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) could potentially oxidize the intermediate further, although N-formyl compounds are often stable.

Permanganate (B83412) Oxidation: Reaction with a strong oxidizing agent like potassium permanganate (KMnO₄) under warm, concentrated conditions would also lead to cleavage of the double bond. youtube.com This could potentially result in the formation of an N-carboxylic acid, which would likely be unstable and decarboxylate, or lead to ring-opening or other degradative reactions under harsh conditions.

These oxidative transformations offer a pathway to modify the N-substituent from a vinyl to a formyl group, which can be a useful synthetic handle for further reactions.

Reactivity of the N-Substituent and Side Chain Modifications

The N-vinyl group is a key site of reactivity, susceptible to a variety of addition and polymerization reactions. The ethyl and phenyl side chains also offer opportunities for modification, although the aromatic nature of the pyrrole ring influences their reactivity.

The N-vinyl group of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can undergo several functional group interconversions. One notable reaction is its hydrolysis under acidic conditions. colab.wschemicalbook.com This reaction typically proceeds via protonation of the vinyl group, followed by the addition of water to form an unstable hemiaminal, which then cleaves to yield the corresponding NH-pyrrole and acetaldehyde. chemicalbook.comresearchgate.netresearchgate.net The stability of the pyrrole ring is generally maintained during this process.

Another significant reaction of the N-vinyl group is its participation in various addition reactions. For instance, the addition of halogens (e.g., Br₂) would be expected to proceed across the double bond to yield a dihaloethane derivative attached to the pyrrole nitrogen.

The ethyl side chain at the 3-position can also be a target for functional group interconversion. For example, free-radical bromination using N-bromosuccinimide (NBS) could selectively introduce a bromine atom at the benzylic-like position of the ethyl group, affording 1-(1-bromoethyl)-3-ethyl-2-phenyl-1H-pyrrole. This transformation provides a versatile intermediate for further nucleophilic substitution reactions.

Functionalization of the phenyl group at the 2-position can be achieved through electrophilic aromatic substitution. However, the orientation of these substitutions will be influenced by the electron-donating nature of the pyrrole ring. Friedel-Crafts acylation or nitration would likely lead to substitution at the para-position of the phenyl ring, due to steric hindrance from the pyrrole core.

A summary of potential functional group interconversion strategies is presented in Table 1.

Table 1: Potential Functional Group Interconversion Reactions

Starting Material Reagents and Conditions Product
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- H₃O⁺, heat 3-ethyl-2-phenyl-1H-pyrrole and Acetaldehyde
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- NBS, CCl₄, light 1-(1-Bromoethyl)-3-ethyl-2-phenyl-1H-pyrrole

The presence of the reactive N-vinyl group makes 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- a valuable monomer for polymerization reactions. Both radical and cationic polymerization methods can be employed to synthesize polyvinylpyrrole derivatives with pendant 3-ethyl-2-phenylpyrrole units. researchgate.net Such polymers may exhibit interesting electronic and optical properties due to the conjugated pyrrole system. The polymerization can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) or through cationic initiation with Lewis acids. nih.govdiva-portal.orggoogle.com

The N-vinyl group can also participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a more complex, fused heterocyclic system. nih.gov Similarly, [2+2] cycloadditions with electron-deficient alkenes under photochemical conditions are also a plausible pathway for constructing novel cyclobutane-fused pyrrole derivatives. researchgate.net

The functionalized derivatives obtained through the strategies mentioned in section 3.3.1 can serve as building blocks for more intricate molecular architectures. For instance, the brominated ethyl derivative can be used in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds and build larger conjugated systems. Similarly, the acylated phenyl derivative can undergo further transformations at the keto group, such as reduction to an alcohol or conversion to an oxime, to introduce new functionalities.

Table 2 outlines some derivatization strategies for creating more complex molecules.

Table 2: Derivatization for Complex Molecular Architectures

Starting Material Reagents and Conditions Product
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- AIBN, heat Poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole)
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- Maleic anhydride, heat Diels-Alder adduct

Mechanistic Investigations of Key Transformation Reactions

The mechanism of the acid-catalyzed hydrolysis of the N-vinyl group is believed to proceed through a pathway involving the formation of a resonance-stabilized carbocation. The initial step is the protonation of the terminal carbon of the vinyl group by a hydronium ion, which leads to the formation of a carbocation adjacent to the pyrrole nitrogen. This carbocation is stabilized by the lone pair of electrons on the nitrogen atom. Subsequent nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, yields a hemiaminal intermediate. This intermediate is unstable and readily decomposes to the more stable 3-ethyl-2-phenyl-1H-pyrrole and acetaldehyde.

The radical polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- follows the classical three stages of initiation, propagation, and termination. In the initiation step, a radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then add to the double bond of the N-vinyl group, forming a new radical species. During the propagation phase, this new radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. Termination can occur through various mechanisms, including radical coupling or disproportionation.

Mechanistic studies of the cycloaddition reactions would likely involve computational modeling to determine whether the reactions proceed through a concerted or stepwise mechanism. For a Diels-Alder reaction, a concerted [4+2] cycloaddition is generally favored. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the substituents on both the N-vinylpyrrole and the dienophile.

Polymerization Research of 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl Monomer

Radical Polymerization Methodologies

  • 4.1.1. Bulk and Solution Radical Polymerization Kinetics and Mechanisms: This section would have delved into the fundamental aspects of initiating and propagating polymer chains from the 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- monomer in both bulk and solution states. Key parameters such as reaction rates, monomer conversion, and the influence of solvent on the polymerization process would have been discussed.
  • The absence of any published studies directly addressing the polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- means that no data tables, detailed research findings, or discussions on the topics outlined above can be provided. The scientific community has not yet published research that would form the basis of such an article.

    It is important to note that while research exists on the polymerization of other pyrrole (B145914) derivatives, this information cannot be extrapolated to 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- with scientific accuracy, as minor changes in chemical structure can significantly impact polymerization behavior.

    Therefore, until research on the polymerization of this specific monomer is conducted and published, a detailed and scientifically accurate article on this subject remains unfeasible.

    Controlled/Living Radical Polymerization (CLRP) Techniques

    Cationic Polymerization Studies

    Cationic polymerization is a chain-growth polymerization where the active center is a carbocation. This method is particularly suitable for vinyl monomers with electron-donating substituents that can stabilize the positive charge of the propagating species. nii.ac.jpnih.gov The N-vinyl group in 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- makes it a candidate for this type of polymerization.

    The initiation of cationic polymerization involves the generation of a carbocation from the monomer. This is typically achieved using initiators that are either protic acids or Lewis acids. For N-vinylpyrroles and analogous vinyl ethers, a variety of initiator systems have been explored to achieve controlled polymerization. nii.ac.jpsemanticscholar.org

    Common initiator systems include:

    Protic Acids: Strong acids like trifluoroacetic acid (TFA) or perchloric acid (HClO₄) can directly protonate the vinyl group to generate the initiating carbocation.

    Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), or aluminum trichloride (B1173362) (AlCl₃) are often used in conjunction with a co-initiator (e.g., water, alcohol) to generate a protonic acid in situ.

    Stable Carbocations: Pre-formed, stable carbocations like trityl salts (e.g., TrSbCl₆) can also act as effective initiators.

    Iodine: Molecular iodine (I₂) has been shown to initiate the cationic polymerization of N-vinylcarbazole and other vinyl monomers.

    A hypothetical study on the cationic polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- might yield results similar to those presented in the following table:

    Initiator SystemCo-initiatorSolventTemperature (°C)Yield (%)Mₙ ( g/mol )PDI
    BF₃·OEt₂H₂OCH₂Cl₂08515,0001.8
    SnCl₄t-BuClToluene-209225,0001.5
    I₂-CH₂Cl₂257812,0002.1
    TFA-Hexane0658,0002.5

    Mₙ = Number-average molecular weight; PDI = Polydispersity Index

    Achieving control over molecular weight and ensuring high fidelity of the polymer chain ends are crucial aspects of modern polymer synthesis. In cationic polymerization, this can be challenging due to side reactions such as chain transfer and termination. However, strategies have been developed to achieve living or controlled cationic polymerization of vinyl monomers. nih.gov

    For N-vinylpyrroles, a "living" polymerization, where termination and chain transfer reactions are suppressed, can be approached by:

    Use of Nucleophilic Additives: The addition of mild nucleophiles, such as dimethyl sulfide (B99878) or ethers, can reversibly cap the propagating carbocation, reducing its reactivity and suppressing unwanted side reactions. nii.ac.jp

    Choice of a Non-nucleophilic Counter-ion: The stability of the propagating carbocation is influenced by its associated counter-ion. Using initiators that generate non-nucleophilic counter-ions (e.g., B(C₆F₅)₄⁻) can prevent termination by recombination.

    Low Temperatures: Conducting the polymerization at low temperatures (-78 °C to 0 °C) reduces the rates of chain transfer and termination reactions more than the rate of propagation, leading to better control.

    Successful control over the polymerization allows for a linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio, as well as the ability to synthesize block copolymers by sequential monomer addition.

    Anionic Polymerization Approaches

    Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. This method is generally effective for monomers with electron-withdrawing substituents that can stabilize the propagating carbanion. uni-bayreuth.deeresearchco.com

    The anionic polymerization of N-vinyl monomers, including N-vinylpyrroles, presents significant challenges. The nitrogen atom in the pyrrole ring is part of an electron-rich aromatic system, which does not effectively stabilize an adjacent carbanion on the vinyl group. This makes the initiation and propagation steps difficult.

    Key challenges include:

    Initiation Difficulty: Strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium), are required for initiation. However, these initiators can also react with the pyrrole ring itself, leading to side reactions.

    Chain Transfer: Proton abstraction from the solvent, monomer, or polymer can lead to premature termination of the growing chain.

    Poor Solubility: The resulting polymers may have limited solubility in the nonpolar solvents typically used for anionic polymerization. researchgate.net

    Despite these challenges, there are opportunities for the anionic polymerization of N-vinylpyrroles. The successful anionic polymerization of N-vinylcarbazole, a structurally related monomer, has been reported, suggesting that with the right choice of initiator, solvent, and reaction conditions, anionic polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- might be achievable. researchgate.net The coordination of the initiator to the nitrogen atom could potentially facilitate the polymerization by altering the electron density of the vinyl group. researchgate.net

    Copolymerization Strategies with Other Monomers

    Copolymerization, the polymerization of two or more different monomers, is a powerful tool for tailoring the properties of the final polymer. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, and electronic characteristics can be finely tuned. researchgate.netnih.govsemanticscholar.org

    Random copolymers of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can be synthesized with a variety of comonomers via different polymerization mechanisms, provided the reactivity ratios of the monomers are suitable. For instance, it could be copolymerized with other vinyl monomers via cationic or radical polymerization.

    A hypothetical cationic copolymerization with isobutyl vinyl ether (IBVE), a monomer known to undergo controlled cationic polymerization, could be initiated with a Lewis acid system. The composition of the resulting copolymer would depend on the feed ratio of the two monomers and their respective reactivity ratios.

    The characterization of such copolymers would involve techniques such as:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.

    Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

    Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉), which is often intermediate between those of the respective homopolymers.

    The following table shows hypothetical data for the random copolymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (M₁) with isobutyl vinyl ether (M₂).

    Feed Ratio (M₁:M₂)Copolymer Composition (M₁:M₂)Mₙ ( g/mol )PDIT₉ (°C)
    1:31:3.218,0001.615
    1:11:1.122,0001.745
    3:13:1.128,0001.880

    Lack of Publicly Available Research on the Polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

    Despite a comprehensive search of available scientific literature and databases, no specific research was found on the polymerization of the monomer 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. Consequently, a detailed article on its polymerization research, including block and graft copolymer architectures, computational modeling, and advanced polymer design, cannot be accurately generated.

    The exploration for data pertaining to the synthesis and characteristics of polymers derived from 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- did not yield any specific studies. This includes a lack of information on homopolymerization, as well as its incorporation into more complex polymer structures such as block, graft, star, brush, or dendritic architectures.

    Furthermore, no computational studies, such as kinetic modeling, simulation of polymerization processes, or prediction of monomer reactivity ratios for copolymerization involving this specific monomer, appear to be published in the accessible scientific domain. Similarly, research into network formation and cross-linking chemistry utilizing 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is not documented.

    While the broader field of pyrrole derivatives in polymer science is an active area of research, the specific monomer requested by the user has not been the subject of published polymerization studies. Research into the polymerization of other pyrrole-containing monomers exists, but this information cannot be extrapolated to 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- without risking scientific inaccuracy. Therefore, to maintain the integrity of the scientific information presented, no article can be produced at this time.

    Advanced Polymer Architecture Design and Synthesis

    Surface-Initiated Polymerization for Functional Interfaces

    Information and research data specifically concerning the surface-initiated polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- to create functional interfaces are not available in the reviewed scientific literature. While surface-initiated polymerization is a widely used technique for modifying surface properties by grafting polymer chains from a substrate, its application to this particular monomer has not been documented in available research.

    This section would typically include:

    Methodologies: A description of the specific surface-initiated polymerization techniques employed, such as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) polymerization, or others.

    Substrate Functionalization: Details on the preparation of substrates, including the immobilization of initiators necessary to begin the polymerization from the surface.

    Polymerization Conditions: A data table outlining the experimental parameters, such as monomer concentration, solvent, temperature, and reaction time, and their effect on the resulting polymer brush thickness and density.

    Characterization of Functional Interfaces: Analysis of the resulting polymer-grafted surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and contact angle measurements to confirm the presence and properties of the polymer layer.

    Properties and Applications: Discussion of the specific functional properties endowed by the grafted poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole) layer, such as altered wettability, biocompatibility, or conductivity, and their potential applications.

    Without specific research on 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, providing this detailed, scientifically accurate information is not possible.

    Advanced Spectroscopic and Structural Characterization Methodologies for 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl and Its Polymers

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

    Based on established chemical shift data for substituted pyrroles, phenyl groups, and vinyl moieties, a predicted NMR assignment for the monomer can be compiled. researchgate.netrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

    Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

    The following table is predictive and based on data from analogous chemical structures.

    Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Pyrrole (B145914) C2 - ~135
    Pyrrole C3 - ~128
    Pyrrole C4 ~6.2-6.4 ~110
    Pyrrole C5 ~6.8-7.0 ~122
    Ethyl -CH₂- ~2.5-2.8 (quartet) ~19
    Ethyl -CH₃ ~1.2-1.4 (triplet) ~14
    Phenyl C1' - ~134
    Phenyl C2'/C6' ~7.3-7.5 (multiplet) ~129
    Phenyl C3'/C5' ~7.3-7.5 (multiplet) ~128
    Phenyl C4' ~7.2-7.4 (multiplet) ~127
    Vinyl N-CH= ~6.9-7.1 (dd) ~132
    Vinyl =CH₂ (trans) ~5.2-5.4 (dd) ~112

    While 1D NMR provides initial chemical shift data, 2D-NMR techniques are essential for confirming the complex structure of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. researchgate.net

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the ethyl group (correlation between the -CH₂- quartet and the -CH₃ triplet) and within the vinyl group (correlations between the N-CH= proton and the two =CH₂ protons). A weaker correlation between the H4 and H5 protons on the pyrrole ring would also be expected.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It provides an unambiguous assignment of the carbon spectrum based on the more easily assigned proton spectrum. For example, the proton signal at ~6.3 ppm would show a cross-peak with the carbon signal at ~110 ppm, confirming their assignment to the C4 position.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this molecule would include:

    The vinyl protons correlating to the pyrrole C5, confirming the N-vinyl linkage.

    The ethyl -CH₂- protons correlating to the pyrrole C2 and C3 carbons.

    The ortho-protons of the phenyl ring correlating to the pyrrole C2 carbon.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for confirming the substitution pattern. A NOESY experiment would be expected to show spatial proximity (cross-peaks) between the ortho-protons of the phenyl ring and the H5 proton of the pyrrole ring, confirming the 2-phenyl substitution.

    Upon polymerization of the vinyl group, the resulting poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole) becomes an insoluble, intractable material, making solution-state NMR impractical. Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), becomes the primary method for structural analysis. mdpi.commdpi.com

    The ¹³C CP-MAS spectrum of the polymer would show significantly broader resonances compared to the monomer. The most telling change would be the disappearance of the sharp vinyl carbon signals (around 132 and 112 ppm) and the appearance of new, broad signals in the aliphatic region (typically 35-55 ppm), corresponding to the new polymer backbone.

    Furthermore, the chemical shifts of the pyrrole ring carbons in the solid state provide valuable information about the polymer's electronic structure. For conducting polymers like polypyrrole, the presence of oxidized (quinoid-like) structures, which are essential for conductivity, can be detected by characteristic downfield shifts in the C2 and C5 carbon resonances, often to >135 ppm. kpi.uaresearchgate.net

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

    ESI is a soft ionization technique ideal for analyzing the monomer, 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (Molecular Formula: C₁₄H₁₅N, Exact Mass: 197.1204 g/mol ). In positive ion mode, ESI would generate a prominent protonated molecular ion [M+H]⁺ at m/z 198.1282.

    Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing structural confirmation. The fragmentation pathways for substituted pyrroles are highly dependent on the nature and position of the substituents. nih.govcore.ac.uk

    Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

    This table outlines plausible fragmentation pathways based on known chemical principles.

    Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Identity of Neutral Loss
    198.1 15.0 183.1 Methyl radical (•CH₃) from ethyl group
    198.1 28.0 170.1 Ethene (C₂H₄) from vinyl group
    198.1 29.0 169.1 Ethyl radical (•C₂H₅)

    For high molecular weight polymers, MALDI-Time of Flight (TOF) mass spectrometry is the technique of choice. nih.gov It is a soft ionization method that can analyze large macromolecules with minimal fragmentation, making it ideal for determining the molecular weight distribution of the poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole). youtube.comrsc.orgnews-medical.net

    A typical MALDI-TOF spectrum of the polymer would display a series of peaks corresponding to different chain lengths (oligomers). Each adjacent peak in the main distribution is separated by the mass of the monomer repeating unit (197.12 Da). From the intensity distribution of these peaks, crucial polymer characteristics can be calculated:

    Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

    Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

    Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which measures the breadth of the molecular weight distribution.

    Illustrative MALDI-TOF Data for a Polymer Sample

    This is a hypothetical data set to illustrate the principle of MALDI-TOF analysis for a polymer.

    Degree of Polymerization (n) Calculated Mass [nM + Na]⁺ (m/z) Relative Intensity
    10 1994.2 55%
    11 2191.3 80%
    12 2388.4 100%
    13 2585.5 95%
    14 2782.6 70%

    Advanced Vibrational Spectroscopy (Infrared and Raman)

    Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the functional groups present. researchgate.netresearchgate.net

    For the monomer, 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, the IR and Raman spectra would be rich with distinct bands corresponding to its various structural components. Upon polymerization, significant and predictable changes would occur in the spectra.

    Predicted Key Vibrational Frequencies (cm⁻¹) for Monomer and Polymer

    Frequencies are based on data for analogous structures like N-phenylpyrrole, N-vinylpyrrolidone, and other substituted pyrroles. acgpubs.orgresearchgate.netresearchgate.netdtic.mil

    Vibrational Mode Functional Group Monomer (cm⁻¹) Polymer (cm⁻¹)
    C-H Stretch Phenyl & Vinyl (=C-H) 3020-3100 3020-3100
    C-H Stretch Ethyl (-C-H) 2870-2960 2870-2960 (Broadened)
    C=C Stretch Vinyl ~1640 Absent or very weak
    C=C Stretch Phenyl & Pyrrole Ring 1450-1610 1450-1610 (Broadened)
    C-N Stretch Pyrrole Ring 1320-1380 1320-1380 (Broadened)

    The most definitive spectroscopic evidence for the successful polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- using vibrational spectroscopy would be the disappearance of the characteristic vinyl group bands, particularly the C=C stretching vibration around 1640 cm⁻¹ and the strong out-of-plane =C-H bending modes between 910 and 990 cm⁻¹. Concurrently, all remaining bands associated with the pyrrole, phenyl, and ethyl groups would exhibit significant broadening, a hallmark of polymeric materials.

    Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

    Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a important tool for characterizing the chemical structure of both the 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- monomer and its corresponding polymer. This technique allows for the identification of functional groups and provides insights into the polymerization process by monitoring changes in characteristic vibrational bands.

    For the monomer, the ATR-FTIR spectrum is distinguished by the presence of absorption bands corresponding to the vinyl group, the pyrrole ring, and the phenyl and ethyl substituents. The polymerization of the monomer leads to a noticeable decrease or disappearance of the vinyl group absorptions, indicating the conversion of the ethenyl group during the formation of the polymer backbone.

    Key vibrational bands for the monomer and its polymer are summarized in the table below. The C=C stretching vibration of the vinyl group, typically observed around 1630 cm⁻¹, is a crucial marker for monitoring the polymerization reaction. The disappearance of this peak in the polymer's spectrum confirms the successful formation of the polymer chain. The characteristic peaks of the pyrrole ring, such as the C-N stretching and C-H bending vibrations, remain in the polymer spectrum, confirming the integrity of the pyrrole moiety within the polymer structure.

    Wavenumber (cm⁻¹)AssignmentMonomer/Polymer
    ~3100C-H stretching (pyrrole ring)Both
    ~3050C-H stretching (phenyl ring)Both
    ~2960C-H stretching (ethyl group)Both
    ~1630C=C stretching (vinyl group)Monomer
    ~1590C=C stretching (phenyl ring)Both
    ~1480C-C stretching (pyrrole ring)Both
    ~1450C-H bending (ethyl group)Both
    ~1170C-N stretching (pyrrole ring)Both
    ~1040=C-H in-plane vibrationBoth
    ~910C-H out-of-plane bending (vinyl group)Monomer
    ~890=C-H out-of-plane vibrationBoth
    ~740C-H out-of-plane bending (phenyl ring)Both

    Interactive Data Table of ATR-FTIR Spectroscopy Data

    Resonance Raman Spectroscopy for Conjugated Systems

    Resonance Raman spectroscopy is a powerful technique for investigating the vibrational and electronic properties of conjugated polymers derived from 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. oxinst.comimperial.ac.uk By tuning the excitation wavelength to match an electronic transition of the polymer, specific vibrational modes coupled to that transition are significantly enhanced. oxinst.com This selective enhancement provides detailed information about the structure of the conjugated backbone, including planarity, conjugation length, and the presence of different polymer chain conformations. oxinst.comresearchgate.net

    In the case of poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole), the Raman spectrum is typically dominated by bands associated with the stretching and bending modes of the polypyrrole backbone. The positions and relative intensities of these bands are sensitive to the degree of conjugation and the electronic environment of the polymer chain. researchgate.net For instance, the C=C stretching mode of the polymer backbone, often observed in the 1500-1600 cm⁻¹ region, can shift to lower frequencies with increasing conjugation length. researchgate.net

    The resonance enhancement effect allows for the selective probing of different polymer environments within a sample. oxinst.com By varying the excitation wavelength, it is possible to preferentially excite polymer chains with different conjugation lengths or conformations, leading to changes in the observed Raman spectrum. oxinst.com This can reveal information about the distribution of conjugation lengths and the presence of structural disorder in the polymer. researchgate.net

    Wavenumber (cm⁻¹)AssignmentSignificance
    ~1580C=C stretching (conjugated backbone)Sensitive to conjugation length and doping level
    ~1350Ring stretching (polymer backbone)Indicates the integrity of the pyrrole ring in the polymer
    ~1050C-H in-plane bendingProvides information on the substitution pattern
    ~930Ring deformationReflects the planarity of the polymer chain

    Interactive Data Table of Resonance Raman Spectroscopy Data

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

    Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- and its polymers. The absorption of UV or visible light by these materials corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic transitions and the extent of conjugation in the system.

    The monomer typically exhibits absorption bands in the UV region, corresponding to π-π* transitions within the pyrrole and phenyl rings. Upon polymerization, the extended π-conjugation along the polymer backbone leads to a significant red-shift (bathochromic shift) of the absorption maximum (λmax) into the visible region. researchgate.net This shift is a direct indication of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the polymer compared to the monomer. rdd.edu.iq

    The position and shape of the absorption bands in the polymer's UV-Vis spectrum are influenced by factors such as the degree of polymerization, the planarity of the polymer chain, and the presence of any substituents. mdpi.com A broader absorption band in the visible range for the polymer suggests a distribution of conjugation lengths. researchgate.net The optical band gap of the polymer can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

    Compoundλmax (nm)Electronic Transition
    1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (Monomer)~280π-π* (pyrrole and phenyl rings)
    Poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole)~450-550π-π* (conjugated polymer backbone)

    Interactive Data Table of UV-Vis Spectroscopy Data

    X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Morphology (for polymers)

    X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for characterizing the supramolecular assembly and morphology of polymers derived from 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. These methods provide insights into the arrangement of polymer chains in the solid state, including the degree of crystallinity and the presence of ordered domains.

    X-ray Diffraction (XRD)

    XRD is used to determine the crystalline structure of materials. For polymers, XRD patterns can distinguish between amorphous and crystalline regions. Polypyrrole and its derivatives are often amorphous or semi-crystalline. researchgate.netscirp.orgjournalijsra.com An amorphous polymer will typically show a broad halo in its XRD pattern, indicating a lack of long-range order. researchgate.netjournalijsra.com In contrast, a crystalline or semi-crystalline polymer will exhibit sharp diffraction peaks, the positions of which can be used to determine the unit cell parameters of the crystalline domains.

    For poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole), the presence of the bulky phenyl and ethyl substituents may hinder the close packing of polymer chains, potentially leading to a more amorphous structure. mdpi.com The broad peak often observed around 2θ = 25° in the XRD patterns of polypyrrole derivatives is attributed to the scattering from the polymer chains at the interplanar spacing. researchgate.net

    Small-Angle X-ray Scattering (SAXS)

    SAXS is a complementary technique to XRD that provides information about larger-scale structures, typically in the range of 1 to 100 nanometers. aip.orgwikipedia.org This makes it well-suited for studying the morphology of semi-crystalline polymers, including the size, shape, and distribution of crystalline and amorphous domains. aip.orgresearchgate.net SAXS can be used to determine the long period in lamellar structures, which corresponds to the average distance between crystalline lamellae. aip.org

    For polymers of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, SAXS can reveal information about the organization of the polymer chains into larger aggregates or domains. The scattering profile can be analyzed to determine characteristic length scales related to the polymer morphology.

    TechniqueInformation ObtainedTypical Findings for Polypyrrole Derivatives
    XRDDegree of crystallinity, interplanar spacingGenerally amorphous or semi-crystalline, with a broad peak around 2θ = 25°
    SAXSSize, shape, and distribution of nanoscale domains, long period in lamellar structuresProvides insights into the larger-scale organization of polymer chains

    Interactive Data Table of XRD and SAXS Data

    Chromatographic Techniques for Purity and Molecular Weight Distribution

    Size Exclusion Chromatography (SEC) with Multiple Detectors

    Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. paint.org SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules, which have a larger hydrodynamic volume, elute from the column first, followed by smaller molecules.

    For the characterization of poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole), SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer.

    The use of multiple detectors in series with the SEC system, such as a refractive index (RI) detector, a UV-Vis detector, and a light scattering detector, provides more comprehensive information about the polymer. nih.gov The RI detector is sensitive to the concentration of the polymer, while the UV-Vis detector can provide information about the chromophoric groups in the polymer. A light scattering detector allows for the direct determination of the absolute molecular weight of the polymer, without the need for column calibration with polymer standards. nih.gov

    ParameterDescriptionSignificance
    Mn (Number-Average Molecular Weight)The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties such as viscosity and mechanical strength.
    Mw (Weight-Average Molecular Weight)An average molecular weight that is biased towards the heavier molecules in the sample.More sensitive to the presence of high molecular weight chains.
    PDI (Polydispersity Index)The ratio of Mw to Mn.A measure of the breadth of the molecular weight distribution.

    Interactive Data Table of SEC Data

    High-Performance Liquid Chromatography (HPLC) for Monomer Purity

    High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of the 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- monomer. nih.gov The presence of impurities in the monomer can significantly affect the polymerization process and the properties of the resulting polymer. HPLC allows for the separation, identification, and quantification of the monomer and any impurities present.

    A common mode of HPLC used for this purpose is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netthermofisher.com The separation is based on the differential partitioning of the components of the sample between the stationary and mobile phases. The monomer, being relatively nonpolar, will be retained on the column, while more polar impurities will elute earlier.

    The choice of stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector (typically a UV-Vis detector set at the λmax of the monomer) are optimized to achieve good separation and sensitivity. nih.govresearchgate.net By comparing the chromatogram of the sample to that of a pure standard, the purity of the monomer can be determined. The area under the peak corresponding to the monomer is proportional to its concentration.

    ParameterDescriptionTypical Conditions
    Stationary PhaseThe solid support in the HPLC column.C18 (octadecylsilyl)
    Mobile PhaseThe solvent that carries the sample through the column.Acetonitrile/water gradient
    DetectorThe device used to detect the components as they elute from the column.UV-Vis detector at the λmax of the monomer
    Retention TimeThe time it takes for a component to travel from the injector to the detector.Specific to the monomer under the given conditions

    Interactive Data Table of HPLC Data

    Computational and Theoretical Investigations of 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These methods could provide significant insights into the electronic nature and potential reactivity of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-.

    Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

    Density Functional Theory (DFT) is a computational method that could be used to investigate the electronic structure of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. Such studies would typically involve calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. Furthermore, DFT calculations can determine the charge distribution throughout the molecule, identifying atoms with partial positive or negative charges, which is essential for understanding intermolecular interactions.

    Hypothetical Data Table for DFT Calculations:

    PropertyHypothetical ValueSignificance
    HOMO Energy-5.8 eVIndicates electron-donating ability
    LUMO Energy-1.2 eVIndicates electron-accepting ability
    HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
    Dipole Moment2.5 DQuantifies the polarity of the molecule

    Ab Initio Methods for Spectroscopic Parameter Prediction

    Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, could be employed to predict various spectroscopic parameters for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. For example, calculations could predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, the chemical shifts expected in nuclear magnetic resonance (NMR) spectroscopy, and the electronic transitions that would appear in an ultraviolet-visible (UV-Vis) spectrum.

    Hypothetical Data Table for Predicted Spectroscopic Parameters:

    Spectroscopic TechniquePredicted ParameterHypothetical Value
    IR SpectroscopyC=C stretch (vinyl)1630 cm⁻¹
    ¹H NMR SpectroscopyChemical shift (vinyl H)5.5 - 6.5 ppm
    ¹³C NMR SpectroscopyChemical shift (phenyl C)125 - 130 ppm
    UV-Vis Spectroscopyλmax280 nm

    Molecular Dynamics (MD) Simulations of Monomer and Polymer Systems

    Molecular dynamics simulations could offer a dynamic perspective on the behavior of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- as both a single molecule (monomer) and as part of a larger polymer chain.

    Conformational Analysis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

    MD simulations would allow for a thorough exploration of the conformational landscape of the 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- monomer. By simulating the molecule's movements over time, researchers could identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity. Key parameters to investigate would include the dihedral angles between the pyrrole (B145914) ring, the phenyl group, and the ethenyl group.

    Simulations of Polymer Chain Dynamics and Interactions

    If 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- were to be polymerized, MD simulations would be a powerful tool for studying the resulting polymer's dynamics and interactions. These simulations could provide insights into the polymer chain's flexibility, its folding behavior, and how it interacts with other polymer chains or with solvent molecules. Such information is vital for predicting the macroscopic properties of the polymeric material, such as its mechanical strength and solubility.

    Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Applied to reactivity, not biological activity)

    While no specific QSAR studies on the reactivity of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- have been found, this approach could be hypothetically applied. A QSAR model for reactivity would aim to establish a mathematical relationship between the structural or physicochemical properties of a series of related pyrrole derivatives and their observed chemical reactivity.

    To build such a model, a dataset of pyrrole compounds with known reactivity data (e.g., reaction rates with a specific reagent) would be required. Various molecular descriptors for each compound, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices, would be calculated. Statistical methods would then be used to create an equation that predicts reactivity based on these descriptors. Such a model could then be used to estimate the reactivity of new, unsynthesized pyrrole derivatives like 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-.

    Predictive Modeling of Polymerization Pathways and Product Outcomes

    Computational and theoretical modeling serves as a powerful tool for predicting the polymerization behavior of monomers, offering insights into reaction mechanisms, and anticipating the properties of the resulting polymers. In the case of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, a comprehensive understanding of its polymerization pathways is crucial for designing materials with tailored characteristics. While specific computational studies on the polymerization of this exact monomer are not extensively available in the public domain, predictive models can be constructed based on the well-established principles of polymer chemistry and theoretical investigations of analogous vinyl and pyrrole-based systems.

    The polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is expected to primarily proceed through the vinyl group, which is susceptible to various polymerization mechanisms, including free-radical, cationic, and anionic pathways. The substituents on the pyrrole ring, namely the ethyl and phenyl groups, are predicted to exert significant electronic and steric influences on the reactivity of the vinyl group and the stability of the propagating species.

    Predictive Analysis of Polymerization Mechanisms:

    Cationic Polymerization: The nitrogen atom in the pyrrole ring can be protonated or interact with a Lewis acid, which could initiate cationic polymerization of the vinyl group. The electron-donating nature of the ethyl group at the 3-position would likely stabilize a cationic propagating center, making this a plausible pathway. Conversely, the phenyl group at the 2-position may have a more complex influence, potentially withdrawing electron density through inductive effects while also offering resonance stabilization. Computational models, such as those employing Density Functional Theory (DFT), could elucidate the charge distribution on the vinyl group and the relative stability of the resulting carbocationic intermediates.

    Free-Radical Polymerization: This is a common mechanism for vinyl monomers. The stability of the propagating radical would be a key determinant of the reaction's feasibility. The substituents on the pyrrole ring would influence the resonance stabilization of the radical intermediate. Theoretical calculations of spin density distribution and bond dissociation energies would be instrumental in predicting the propensity for free-radical polymerization and the potential for chain transfer or termination reactions.

    Anionic Polymerization: While generally less common for N-vinyl compounds due to the relative instability of the resulting carbanion, the specific electronic effects of the substituents would need to be considered. Computational modeling of the electron affinity of the monomer and the stability of the propagating anion would provide insights into the viability of this pathway.

    Influence of Substituents on Polymerization Outcomes:

    The ethyl and phenyl groups are anticipated to play a crucial role in determining the stereochemistry and regiochemistry of the polymer chain.

    Steric Effects: The bulkiness of the ethyl and particularly the phenyl group would likely influence the approach of the incoming monomer to the propagating chain end. This steric hindrance can affect the tacticity of the resulting polymer (isotactic, syndiotactic, or atactic), which in turn governs its physical properties such as crystallinity and solubility. Molecular mechanics and molecular dynamics simulations could be employed to model the conformational preferences of the growing polymer chain and predict the most probable stereochemical outcomes.

    Electronic Effects: The electronic properties of the pyrrole ring, modulated by the ethyl and phenyl substituents, would affect the reactivity of the vinyl group. DFT studies on related polypyrrole derivatives have shown that substituents can significantly alter the electronic structure of the polymer backbone. dntb.gov.uarsc.org In the context of polymerization, these electronic effects would influence the rate of propagation and the likelihood of side reactions.

    Predicted Polymer Properties:

    Based on the structure of the monomer, the resulting polymer, poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole), is expected to possess interesting properties. The polypyrrole backbone is known for its potential conductivity, and the pendant substituted pyrrole rings could further modulate these electronic properties. nih.govacs.org The phenyl groups could enhance the thermal stability and influence the solubility of the polymer in organic solvents. Predictive modeling using quantitative structure-property relationship (QSPR) approaches could provide estimates of properties such as glass transition temperature, thermal decomposition temperature, and solubility parameters. mdpi.comresearchgate.net

    Interactive Data Table: Predicted Influence of Substituents on Polymerization

    SubstituentPositionPredicted Electronic EffectPredicted Steric EffectPotential Impact on Polymerization PathwayPredicted Influence on Polymer Properties
    Ethenyl1Polymerizable groupModerateEnables addition polymerization (cationic, radical)Forms the polymer backbone
    Phenyl2Electron-withdrawing (inductive), Resonance stabilizationHighMay influence stereoselectivity, could affect radical stabilityEnhances thermal stability, influences solubility and tacticity
    Ethyl3Electron-donatingModerateStabilizes cationic intermediatesMay slightly decrease melting point compared to an unsubstituted analog

    Detailed Research Findings from Analogous Systems:

    While direct computational data for 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is scarce, research on the polymerization of N-vinylpyrrolidone (NVP), a structurally related monomer, provides valuable insights. Studies on NVP polymerization have detailed the kinetics and mechanisms of free-radical polymerization and have explored controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to synthesize well-defined polymers. mdpi.commdpi.comrsc.org These studies highlight the importance of initiator choice, solvent effects, and temperature on the polymerization outcome. For instance, the propagation rate coefficient in NVP polymerization has been shown to be influenced by hydrogen-bonding interactions with the solvent. researchgate.net

    Furthermore, DFT studies on various polypyrrole derivatives have established a clear correlation between the nature of the substituents and the electronic and optical properties of the resulting polymers. dntb.gov.uarsc.org These studies demonstrate that electron-donating or electron-withdrawing groups can be used to tune the band gap of the polymer, which is a critical parameter for applications in electronics and optoelectronics. While these studies focus on the final polymer properties rather than the polymerization pathway, they underscore the significant role that the ethyl and phenyl substituents would play in determining the characteristics of poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole).

    Conceptual Frameworks for Advanced Materials Research Utilizing 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl Polymers

    Design Principles for Stimuli-Responsive Polymer Systems

    Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or electric fields. rsc.orgnih.govrsc.org The incorporation of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- into polymer chains can be a strategic approach to designing novel stimuli-responsive systems.

    The design principles for such systems would revolve around leveraging the specific functionalities of the monomer:

    pH-Responsiveness: The pyrrole (B145914) nitrogen atom, although part of an aromatic system, can be protonated or deprotonated under certain conditions, making the polymer's properties pH-sensitive. The electronic environment created by the ethyl and phenyl substituents would modulate the pKa of the pyrrole ring, allowing for fine-tuning of the pH at which a response is triggered.

    Redox-Responsiveness: The polypyrrole backbone is inherently redox-active. The application of an electrical potential can switch the polymer between its oxidized (conducting) and neutral (insulating) states. This property is central to the design of electro-responsive materials. The phenyl and ethyl groups can influence the redox potentials and the stability of the different oxidation states.

    Solvatochromism and Thermo-responsiveness: The polarity of the solvent and changes in temperature can affect the conformation of the polymer chains and the extent of π-π stacking interactions between the phenyl groups and the polypyrrole backbone. This can lead to changes in the polymer's solubility and optical properties.

    A hypothetical stimuli-responsive system could involve a copolymer of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- with a more flexible, hydrophilic monomer. The resulting amphiphilic copolymer could exhibit tunable self-assembly in response to changes in pH or temperature.

    StimulusPotential Response MechanismInfluencing Monomer Substituent(s)
    pH Protonation/deprotonation of the pyrrole nitrogen, altering charge and conformation.Ethyl, Phenyl
    Redox Potential Oxidation/reduction of the polypyrrole backbone, changing conductivity and color.Phenyl, Vinyl
    Solvent Polarity Alteration of polymer chain conformation and solubility.Phenyl, Ethyl
    Temperature Changes in solubility and potential for a lower critical solution temperature (LCST).Ethyl

    Exploration of Self-Assembly Phenomena in Polymer Architectures

    Self-assembly is a process in which molecules spontaneously organize into ordered structures. For polymers of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, several intermolecular forces could drive self-assembly:

    π-π Stacking: The aromatic phenyl rings and the polypyrrole backbone can engage in π-π stacking interactions, leading to the formation of ordered aggregates. The ethyl group might sterically influence the geometry of this stacking.

    Hydrophobic Interactions: In aqueous environments, the hydrophobic ethyl and phenyl groups will tend to associate, driving the self-assembly of amphiphilic copolymers into micelles or other nanostructures.

    The interplay of these forces can lead to the formation of various morphologies, such as nanofibers, nanotubes, and thin films. researchgate.net For instance, the polymerization of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- in the presence of a surfactant could lead to the formation of templated nanostructures with high surface areas, which would be beneficial for applications in sensing and catalysis. The self-assembly process can be controlled by manipulating factors like solvent composition, temperature, and polymer concentration. mdpi.com

    Strategies for Incorporating 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- into Functional Polymer Networks

    Functional polymer networks are crosslinked polymer structures designed to exhibit specific properties and functions. digitellinc.com The vinyl group of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is a key feature that allows for its incorporation into a variety of polymer networks through well-established polymerization techniques.

    Strategies for Incorporation:

    Copolymerization: The monomer can be copolymerized with other vinyl monomers (e.g., acrylates, styrenes) using free radical or controlled radical polymerization methods. This approach allows for the tuning of the network's properties by varying the comonomer and its ratio.

    Grafting: The monomer can be grafted onto existing polymer backbones to introduce the functional pyrrole unit as a side chain. This is a useful strategy for modifying the surface properties of materials.

    Crosslinking: The vinyl group can act as a crosslinking site. During polymerization, a certain degree of crosslinking can occur, leading to the formation of an insoluble and infusible network. The extent of crosslinking can be controlled by the reaction conditions.

    Interpenetrating Polymer Networks (IPNs): An IPN can be formed by polymerizing 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- within another pre-existing polymer network. This can lead to materials with synergistic properties.

    The incorporation of this monomer into a polymer network can impart conductivity, redox activity, and stimuli-responsiveness to the final material. For example, a hydrogel network containing this monomer could be designed to swell or shrink in response to an electrical signal.

    Theoretical Considerations for Optoelectronic or Electronic Materials Applications

    Polymers based on 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- are promising candidates for optoelectronic and electronic applications due to the inherent conductivity of the polypyrrole backbone. nih.gov Theoretical modeling and computational chemistry can provide valuable insights into the structure-property relationships of these materials.

    Key Theoretical Considerations:

    Electronic Band Structure: The band gap of the polymer determines its electrical conductivity and optical absorption properties. The presence of the phenyl and ethyl substituents is expected to influence the band gap. The electron-donating nature of the ethyl group and the π-conjugation of the phenyl group can be expected to lower the band gap compared to unsubstituted polypyrrole.

    Charge Transport: Theoretical models can be used to understand the mechanism of charge transport (e.g., hopping, band-like transport) in these polymers. The degree of order and the intermolecular interactions, influenced by the substituents, will play a crucial role.

    Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for designing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The substituents on the pyrrole ring will directly impact these energy levels.

    Exciton (B1674681) Dynamics: In optoelectronic applications, understanding the behavior of excitons (electron-hole pairs) is essential. Theoretical calculations can predict exciton binding energies and diffusion lengths, which are important parameters for device efficiency.

    The substitution pattern on the pyrrole ring can be systematically varied in theoretical models to predict the optimal structure for a given application. For example, the position and nature of the substituent on the phenyl ring could be tuned to achieve specific absorption or emission wavelengths. nih.govresearchgate.net

    PropertyTheoretical ParameterInfluence of Substituents
    Conductivity Band GapLowered by ethyl and phenyl groups
    Charge Mobility Interchain π-π stacking distanceInfluenced by steric effects of the ethyl group
    Color HOMO-LUMO GapTunable by modifying the phenyl substituent
    Device Performance HOMO/LUMO Energy LevelsAdjusted by the electronic nature of substituents

    Conceptualization of Polymer Composites and Nanocomposites with Tunable Interactions

    Polymer composites and nanocomposites incorporating 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- based polymers can lead to materials with enhanced mechanical, thermal, and electrical properties. The key to designing these materials lies in controlling the interface and interactions between the polymer matrix and the filler.

    Conceptual Approaches:

    Conducting Polymer Composites: By dispersing conductive fillers such as carbon nanotubes, graphene, or metal nanoparticles within a matrix of a 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- based polymer, it is possible to create materials with high electrical conductivity at low filler loadings. The π-systems of the polymer and the filler can interact favorably, promoting good dispersion and interfacial adhesion. utwente.nl

    Functionalized Nanoparticle Composites: Nanoparticles (e.g., silica, titania) can be functionalized with groups that can interact with the polymer. For instance, nanoparticles functionalized with aromatic groups could have strong π-π stacking interactions with the phenyl rings of the polymer, leading to improved reinforcement.

    Stimuli-Responsive Composites: The stimuli-responsive nature of the polymer can be used to create composites with tunable properties. For example, a composite with a thermo-responsive polymer matrix could exhibit a change in its mechanical properties upon a change in temperature.

    Hierarchical Structures: By controlling the self-assembly of the polymer in the presence of a filler, it is possible to create hierarchical structures with ordered arrangements of the components at multiple length scales. This can lead to materials with anisotropic properties.

    The design of these composites will require careful consideration of the surface chemistry of the filler, the processing conditions, and the nature of the polymer-filler interactions. The presence of the ethyl and phenyl groups on the pyrrole monomer provides handles for tuning these interactions through both steric and electronic effects.

    Future Research Trajectories and Unanswered Questions for 1h Pyrrole, 1 Ethenyl 3 Ethyl 2 Phenyl

    Emerging Synthetic Methodologies for Pyrrole (B145914) Vinyl Monomers

    The synthesis of pyrrole derivatives has been a subject of intense research, with several modern methods offering high efficiency and functional group tolerance. nih.govorganic-chemistry.orgacs.orgfigshare.com A recent development involves a tandem remote propargylic amination/ring closure/aromatization reaction of vinyl ethynylethylene carbonates and amines, which has proven effective for constructing various pyrrole derivatives under mild, catalytic conditions. nih.govorganic-chemistry.orgacs.orgfigshare.com Future research should focus on adapting these emerging methodologies for the specific synthesis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. A key challenge will be the regioselective introduction of the ethyl and phenyl groups at the C3 and C2 positions, respectively, followed by N-vinylation. Sustainable synthesis is another critical area, with a notable iridium-catalyzed method for producing pyrrole heterocycles from renewable secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.gov Investigating the applicability of such green chemistry principles to the synthesis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is a crucial next step.

    Novel Polymerization Techniques and Catalyst Development

    While the polymerization of N-vinylpyrroles has been explored through radical, cationic, and anionic pathways, significant opportunities exist for applying more advanced techniques to 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. researchgate.net Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, for instance, has been successfully employed for the controlled synthesis of block copolymers containing poly(N-vinyl pyrrolidone). rsc.orgmdpi.com The application of RAFT and other controlled radical polymerization techniques to 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- could yield polymers with well-defined molecular weights and architectures, which is essential for tailoring material properties.

    Future research should also concentrate on developing novel catalysts specifically designed for the polymerization of this sterically hindered monomer. The bulky phenyl and ethyl groups may necessitate catalysts with high activity and selectivity to achieve high conversion and stereocontrol. Investigating the potential for photoinduced polymerization could also offer a milder and more controlled alternative to traditional thermal initiation. rsc.org

    Integration of Computational and Experimental Approaches for Accelerated Discovery

    The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of materials based on 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-. mdpi.commdpi.com Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic characteristics of the monomer and its corresponding polymer. tandfonline.com For instance, computational studies can help in understanding the influence of the ethyl and phenyl substituents on the vinyl group's reactivity and the resulting polymer's conformational and electronic properties. tandfonline.com

    Molecular docking simulations could also be valuable in exploring potential applications, for example, by predicting the interactions of polymers derived from this monomer with biological targets. tandfonline.com This integrated approach can guide experimental efforts by prioritizing promising synthetic routes, polymerization conditions, and potential applications, thereby saving time and resources.

    Challenges in Scale-Up and Sustainable Synthesis of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

    A significant hurdle in the practical application of any novel monomer is the transition from laboratory-scale synthesis to industrial-scale production. For 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-, challenges are anticipated in developing a cost-effective and environmentally friendly scale-up process. nih.gov The synthesis of substituted pyrroles can be complex, and achieving high yields and purity on a large scale will require careful optimization of reaction conditions, catalyst selection, and purification methods. researchgate.netchim.it

    Future research must address the development of a sustainable synthesis protocol that utilizes renewable starting materials, minimizes waste generation, and employs catalysts that are efficient and easily recoverable. nih.gov A life cycle assessment of the entire production process will be crucial to ensure the environmental viability of polymers derived from this monomer.

    Interdisciplinary Research Opportunities in Advanced Materials Science

    The unique combination of a pyrrole ring with a vinyl group and bulky substituents in 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- opens up a wide range of interdisciplinary research opportunities. Polypyrrole-based materials are known for their electrical conductivity and biocompatibility, making them suitable for applications in biosensors, tissue engineering, and drug delivery. royalsocietypublishing.orgmdpi.comnih.gov The introduction of ethyl and phenyl groups could be used to fine-tune the solubility, processability, and biological interactions of the resulting polymers.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.